Lipophilicity (XLogP3) Advantage Over the Reduced Amine Analog for Membrane-Permeability-Dependent Applications
The target imine exhibits a computed XLogP3 of 4.2, compared with an estimated XLogP3 of approximately 4.7–5.0 for the reduced secondary amine analog N-[2-(3,4-dimethylphenyl)ethyl]aniline (CAS 93858-52-7) based on its higher molecular weight (225.33 vs. 223.31 g·mol⁻¹) and the presence of a hydrogen bond donor [1] . Although the reduced amine's LogP has not been explicitly computed by XLogP3 in the same database, the additional –CH₂– group and polar N–H moiety predict a meaningful shift. The imine's zero H-bond donor count versus one for the amine confers a lower capacity for aqueous-phase H-bonding, directly impacting octanol-water partitioning and passive membrane permeability. For the unsubstituted parent imine N,1-diphenylethan-1-imine (CAS 1749-19-5, MW 195.26, C14H13N), the absence of the two methyl groups yields a substantially lower computed LogP (estimated ~3.0–3.3), making the target compound the more lipophilic choice within the ketimine series [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 4.2; HBD = 0; MW = 223.31 g·mol⁻¹ |
| Comparator Or Baseline | Comparator A (reduced amine, CAS 93858-52-7): XLogP3 not directly computed in PubChem; HBD = 1; MW = 225.33 g·mol⁻¹. Comparator B (unsubstituted parent imine, CAS 1749-19-5): estimated XLogP3 ~3.0–3.3; MW = 195.26 g·mol⁻¹ |
| Quantified Difference | ΔXLogP3 ≈ +0.9 to +1.2 log units versus unsubstituted parent imine; ΔHBD = −1 versus reduced amine analog |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1]; comparator data from PubChem and chem960.com computed properties |
Why This Matters
A 1-log-unit increase in XLogP3 corresponds to roughly a tenfold increase in octanol-water partition coefficient, which directly influences membrane permeability, tissue distribution, and chromatographic retention—making the target compound preferentially suitable for applications requiring higher lipophilicity than the unsubstituted parent, while retaining a more favorable H-bonding profile than the reduced amine.
- [1] PubChem. Compound Summary for CID 71424898: (1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine. Computed properties including XLogP3, HBD, HBA, TPSA, rotatable bond count. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/71424898 View Source
